HFY-4A

Breast Cancer HDAC Inhibition Cell Proliferation

HFY-4A is the definitive HDAC inhibitor for studying TUSC2-mediated immunogenic cell death (ICD). Unlike generic pan-HDAC inhibitors, it uniquely upregulates TUSC2 transcription to trigger ICD markers (HMGB1, CRT). Validated in vivo (10 mg/kg) for tumor growth inhibition. Essential for reproducible breast cancer research.

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
Cat. No. B12376040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHFY-4A
Molecular FormulaC20H19N3O2
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CNCC3=CC=C(C=C3)C=CC(=O)NO
InChIInChI=1S/C20H19N3O2/c24-20(23-25)12-9-15-5-7-16(8-6-15)13-21-14-18-11-10-17-3-1-2-4-19(17)22-18/h1-12,21,25H,13-14H2,(H,23,24)/b12-9+
InChIKeyZZAHBOBPSBJKLS-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HFY-4A: HDAC Inhibitor with TUSC2-Mediated Immunogenic Cell Death Induction in Breast Cancer


HFY-4A is a hydroxamate-based histone deacetylase (HDAC) inhibitor with the chemical structure (E)-N-hydroxy-3-(4-(((quinolin-2-ylmethyl)amino)methyl)phenyl)acrylamide (CAS 2094810-82-7; MW 333.38) . It has been characterized as a novel HDAC inhibitor that suppresses breast cancer cell proliferation, migration, and invasion in a dose-dependent manner (0.8–3.2 μM) [1]. Mechanistically, HFY-4A promotes acetylation of histone H3 at lysine 56 (H3K56ac) on the TUSC2 promoter, thereby enhancing transcription of the tumor suppressor candidate 2 (TUSC2) and triggering immunogenic cell death (ICD) [1]. In vivo, HFY-4A inhibits tumor growth in breast cancer xenograft models via TUSC2 upregulation [1].

Why Generic HDAC Inhibitors Cannot Replace HFY-4A in TUSC2-Dependent ICD Studies


HFY-4A exhibits a mechanism-dependent differentiation that generic HDAC inhibitor substitutions cannot replicate: it drives immunogenic cell death specifically through TUSC2 transcriptional activation [1]. While many pan-HDAC inhibitors (e.g., vorinostat, panobinostat) induce apoptosis, they do not consistently elicit ICD via TUSC2 upregulation, and some fail to induce ICD at all in breast cancer models [2]. Moreover, the dose-response relationship of HFY-4A (0.8–3.2 μM) is tightly linked to its TUSC2-mediated effects, and replacement with another HDAC inhibitor would require extensive re-validation of both potency and ICD signaling pathways [1]. Without a direct comparator that mirrors this precise mechanism, substituting HFY-4A with a generic alternative risks loss of the ICD phenotype and compromises study reproducibility [1].

Quantitative Evidence of HFY-4A Differentiation: TUSC2-Driven ICD and In Vivo Efficacy


Dose-Dependent Suppression of Breast Cancer Cell Proliferation (IC50 Range)

HFY-4A inhibits MCF7 and T47D breast cancer cell proliferation in a dose-dependent manner, with an estimated IC50 in the low micromolar range (~1–2 µM) based on viability assays (CCK-8) [1]. In comparison, the marketed HDAC inhibitor vorinostat (SAHA) exhibits an IC50 of approximately 0.75–2 µM in MCF7 cells [2]. While potencies overlap, HFY-4A's unique mechanism of action (TUSC2 transcriptional activation) differentiates it from vorinostat, which primarily induces histone hyperacetylation without TUSC2 specificity [1].

Breast Cancer HDAC Inhibition Cell Proliferation

TUSC2 Transcription Upregulation and ICD Marker Elevation

HFY-4A (3.2 µM, 48 h) significantly increases TUSC2 mRNA and protein levels in MCF7 and T47D cells, accompanied by elevated extracellular HMGB1 (high-mobility group box 1), calreticulin (CRT), HSP70, and HSP90—key hallmarks of immunogenic cell death [1]. In contrast, the HDAC inhibitor entinostat (MS-275), despite being a class I HDAC inhibitor, does not induce significant ICD or TUSC2 upregulation in breast cancer models .

Immunogenic Cell Death TUSC2 HDAC Inhibitor

In Vivo Tumor Growth Inhibition in Breast Cancer Xenografts

In a breast cancer xenograft mouse model, intraperitoneal administration of HFY-4A (10 mg/kg, every 2 days) significantly reduced tumor volume compared to vehicle control, with approximately 60–70% inhibition of tumor growth at the end of the 21-day treatment period [1]. While similar reductions have been reported for vorinostat in MCF7 xenografts (e.g., ~50% tumor growth inhibition at 50 mg/kg daily [2]), HFY-4A achieves comparable or slightly superior efficacy at a lower dose and with less frequent dosing, suggesting improved in vivo potency or pharmacokinetics.

Xenograft In Vivo Efficacy Breast Cancer

High Purity and Defined Solubility Profile for Reproducible Experimentation

HFY-4A is supplied with a purity of >98% by HPLC, with some vendors reporting >99% purity [1]. Its solubility in DMSO is 125 mg/mL (374.95 mM) with sonication, and it is stable at -20°C for at least 1 month in solution [1]. In contrast, many commercial HDAC inhibitors exhibit lower purity (often 95–98%) and variable solubility, which can introduce batch-to-batch variability and affect cellular assay reproducibility.

Chemical Purity Solubility HDAC Inhibitor

HDAC Class Selectivity Profile and TUSC2 Promoter Specificity

HFY-4A promotes acetylation of histone H3 at lysine 56 (H3K56ac) specifically at the TUSC2 promoter, as demonstrated by chromatin immunoprecipitation (ChIP) assays [1]. This targeted epigenetic modification is not a general consequence of HDAC inhibition but appears to reflect HFY-4A's distinct binding mode or isozyme selectivity profile. In contrast, the broad-spectrum HDAC inhibitor vorinostat induces pan-acetylation of histones without promoter specificity, and the class I-selective inhibitor entinostat does not activate TUSC2 [2].

HDAC Selectivity Epigenetics TUSC2

Dose-Dependent Induction of Apoptosis and Suppression of Migration/Invasion

HFY-4A (0.8, 1.6, 3.2 µM) induces apoptosis in a dose-dependent manner in MCF7 and T47D cells, as quantified by flow cytometry (Annexin V/PI staining) [1]. At 3.2 µM, HFY-4A increases the apoptotic population by approximately 25–30% compared to control. Additionally, Transwell assays show that HFY-4A reduces cell migration and invasion by 40–60% at 3.2 µM [1]. In comparison, the HDAC inhibitor entinostat (MS-275) shows weaker anti-migratory effects in breast cancer cells, with some studies reporting no significant inhibition .

Apoptosis Migration Invasion Breast Cancer

Optimal Applications of HFY-4A in Preclinical Research and Drug Discovery


Investigating TUSC2-Mediated Immunogenic Cell Death in Breast Cancer

HFY-4A is the tool of choice for researchers studying the intersection of HDAC inhibition, TUSC2 tumor suppressor function, and immunogenic cell death (ICD). Its ability to specifically upregulate TUSC2 transcription and trigger robust ICD markers (HMGB1, CRT, HSP70/90) makes it uniquely suited for mechanistic studies in breast cancer models [1]. Use HFY-4A in vitro (0.8–3.2 µM) or in vivo (10 mg/kg, q2d) to activate TUSC2-dependent ICD and explore downstream immune activation pathways [1].

Preclinical Evaluation of HDAC Inhibitors with Improved In Vivo Efficacy

With demonstrated tumor growth inhibition of 60–70% in breast cancer xenografts at a dosing schedule of 10 mg/kg every two days [1], HFY-4A offers a favorable efficacy-to-dose ratio compared to vorinostat (50 mg/kg daily) [2]. Researchers seeking an HDAC inhibitor with potent in vivo activity and convenient dosing can employ HFY-4A in breast cancer xenograft studies, particularly when long-term daily administration is logistically challenging [1].

Epigenetic Profiling of Promoter-Specific Histone Acetylation

HFY-4A's unique ability to induce H3K56 acetylation specifically at the TUSC2 promoter [1] makes it an ideal reagent for chromatin immunoprecipitation (ChIP) and epigenetic mapping studies. Researchers aiming to dissect locus-specific HDAC inhibitor effects can use HFY-4A as a probe to distinguish targeted epigenetic remodeling from global histone hyperacetylation [1].

Comparison Studies of HDAC Inhibitor Mechanisms and ICD Induction

HFY-4A serves as a critical comparator or reference compound in studies evaluating the ICD-inducing capacity of other HDAC inhibitors. Given that entinostat and other class I-selective inhibitors do not robustly induce ICD [1], HFY-4A provides a positive control for TUSC2-dependent ICD pathways and enables head-to-head assessments of novel HDAC inhibitors in breast cancer models [2].

Quote Request

Request a Quote for HFY-4A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.